An In-depth Technical Guide to the Chemical Properties and Applications of 3-(2H-Tetrazol-5-yl)pyridine
An In-depth Technical Guide to the Chemical Properties and Applications of 3-(2H-Tetrazol-5-yl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 3-(2H-Tetrazol-5-yl)pyridine
3-(2H-Tetrazol-5-yl)pyridine, also known by synonyms such as 5-(3-Pyridyl)tetrazole, is a heterocyclic compound of significant interest in medicinal chemistry.[1] Its structure, featuring a pyridine ring linked to a tetrazole ring, positions it as a critical scaffold in modern drug design. The tetrazole moiety is a well-established bioisostere for the carboxylic acid group, a substitution that can profoundly enhance a molecule's pharmacological profile.[2][3][4][5][6][7][8] This bioisosteric relationship stems from the comparable pKa values and the ability of the tetrazole ring's acidic N-H proton to mimic the proton-donating capability of a carboxylic acid at physiological pH.[2]
The advantages of replacing a carboxylic acid with a tetrazole ring are manifold. This substitution often leads to increased metabolic stability, enhanced lipophilicity for better membrane permeability, and can maintain or improve biological activity.[2][6] These favorable modifications have led to the successful incorporation of the tetrazole motif into numerous marketed drugs, including the antihypertensive medication Losartan.[2][4] Consequently, 3-(2H-tetrazol-5-yl)pyridine serves as a valuable building block for developing novel therapeutics targeting a wide array of diseases.[3][9]
Molecular Structure and Tautomerism
A crucial chemical feature of 5-substituted-1H-tetrazoles is the existence of prototropic tautomerism. The acidic proton can reside on different nitrogen atoms of the tetrazole ring, leading to distinct isomers. For 3-(tetrazol-5-yl)pyridine, the two primary tautomers are the 1H- and 2H- forms.[10][11]
The relative stability and population of these tautomers can be influenced by the solvent, pH, and the nature of substituents. In crystal structures, it has been observed that both isomers can co-exist.[10] This tautomerism is a critical consideration in drug design, as the different forms present distinct hydrogen bonding patterns and three-dimensional shapes, which can affect receptor binding and overall biological activity.
Synthesis and Characterization
The most common and efficient method for synthesizing 5-substituted-1H-tetrazoles, including 3-(tetrazol-5-yl)pyridine, is the [3+2] cycloaddition reaction between a nitrile and an azide.[11] This reaction is highly versatile and can be catalyzed by various metals.
Experimental Protocol: Synthesis via [3+2] Cycloaddition
A representative protocol for the synthesis is as follows:
-
Reagents: To a flask, add 3-cyanopyridine (picolinonitrile), sodium azide (NaN₃), and a catalyst such as ammonium chloride (NH₄Cl).[12]
-
Solvent: Add a high-boiling polar aprotic solvent, typically N,N-dimethylformamide (DMF).[12][13][14]
-
Reaction: The mixture is stirred and heated under reflux (e.g., at 110°C or higher) for several hours (typically 20-24 hours) under an inert atmosphere (e.g., nitrogen).[12][14]
-
Workup: After cooling, the reaction mixture is poured into ice-water. The product is then precipitated by acidifying the solution with an acid like HCl to a pH of around 6.[12]
-
Purification: The resulting solid precipitate is collected by filtration, washed with distilled water, and can be further purified by recrystallization to yield colorless crystals.[12]
Characterization of the final product is typically achieved through standard analytical techniques including:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure. The chemical shifts of the tetrazole ring carbons can help distinguish between 1,5- and 2,5-disubstituted isomers.[15]
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula (C₆H₅N₅).[1][15]
-
Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations.[13][15]
-
X-ray Crystallography: To determine the solid-state structure, including bond lengths, bond angles, and the specific tautomeric form present in the crystal.[10][12][15]
Physicochemical Properties
Understanding the physicochemical properties of 3-(2H-tetrazol-5-yl)pyridine is essential for its application in drug development. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | Value / Description | Source |
| Molecular Formula | C₆H₅N₅ | [1] |
| Molecular Weight | 147.14 g/mol | [1][16] |
| Appearance | White solid / colorless crystals | [12][17] |
| pKa | ~5.99 (This value reflects the acidity of the tetrazole N-H proton) | [14] |
| Monoisotopic Mass | 147.0545 Da | [1][18] |
| XlogP3-AA | 0.1 | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| Hydrogen Bond Acceptors | 5 | [1] |
Causality Insight: The pKa value of ~5.99 is crucial. It is comparable to that of many carboxylic acids, which is the fundamental reason for the tetrazole group's success as a bioisostere.[2] This acidity ensures that at physiological pH (7.4), a significant portion of the molecules will be in the deprotonated, anionic form, enabling them to engage in ionic interactions with biological targets, much like a carboxylate.
Chemical Reactivity and Stability
The reactivity of 3-(2H-tetrazol-5-yl)pyridine is dominated by the chemistry of its two heterocyclic rings.
-
Acidity and Basicity: The tetrazole ring possesses an acidic N-H proton, allowing it to form salts with bases. The pyridine ring contains a basic nitrogen atom (pKa of pyridinium ion is ~5.2) which can be protonated by strong acids.[12][19]
-
N-Alkylation/Arylation: The nitrogen atoms of the tetrazole ring can be alkylated or arylated, which can lock the molecule into a specific tautomeric form (e.g., 1-substituted or 2-substituted). This is a common strategy in medicinal chemistry to fine-tune steric and electronic properties.
-
Coordination Chemistry: The multiple nitrogen atoms make tetrazole derivatives excellent ligands for coordinating with metal ions. This property is utilized in the construction of metal-organic frameworks (MOFs).[2][10]
-
Thermal Stability: 2,5-disubstituted tetrazoles can undergo thermal decomposition upon melting, often characterized by the elimination of dinitrogen (N₂) to form reactive nitrilimine intermediates.[15] This thermal instability is a factor to consider in its handling and storage.
Applications in Drug Design and Medicinal Chemistry
The primary application of 3-(2H-tetrazol-5-yl)pyridine is as a key structural motif in drug discovery. Its ability to act as a carboxylic acid bioisostere has been exploited in the development of antagonists for various receptors.
-
Metabotropic Glutamate Receptor (mGluR) Antagonists: Derivatives of 3-(tetrazol-5-yl)pyridine have been investigated as potent and selective antagonists for mGlu5 receptors.[20][21][22] These receptors are implicated in a range of neurological and psychiatric disorders, making these compounds promising candidates for new therapies.
-
Antihypertensive Agents: The success of tetrazole-containing drugs like Losartan and Telmisartan, which are angiotensin II receptor blockers, highlights the value of this scaffold in cardiovascular medicine.[4][6] The tetrazole group is crucial for mimicking the binding interactions of the native peptide ligand.
-
Antimicrobial and Anticancer Agents: The tetrazole ring is a versatile pharmacophore found in compounds with a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[3][9] The high nitrogen content and unique electronic features contribute to these diverse activities.
Safety and Handling
According to GHS classifications, 3-(2H-tetrazol-5-yl)pyridine is classified as causing serious eye damage.[1] Standard laboratory safety precautions should be followed when handling this compound.
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses, and a lab coat.
-
Handling: Avoid generating dust. Handle in a well-ventilated area or a fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place.
References
-
PubChem. (n.d.). 3-(2H-tetrazol-5-yl)pyridine. National Center for Biotechnology Information. Retrieved from [Link]
-
MDPI. (2023). 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine. Retrieved from [Link]
-
ResearchGate. (2004). 2-{2-[3-(pyridin-3-yloxy)phenyl]-2H-tetrazol-5-yl}pyridine: A Highly Potent, Orally Active, Metabotropic Glutamate Subtype 5 (mGlu5) Receptor Antagonist. Retrieved from [Link]
-
PubMed. (2004). 2-(2-[3-(pyridin-3-yloxy)phenyl]-2H-tetrazol-5-yl) pyridine: a highly potent, orally active, metabotropic glutamate subtype 5 (mGlu5) receptor antagonist. Retrieved from [Link]
-
VU Research Repository. (2024). Tetrazoles: A multi-potent motif in drug design. Retrieved from [Link]
-
National Center for Biotechnology Information (PMC). (n.d.). 3-(1H-Tetrazol-5-yl)pyridinium 3-(2H-tetrazol-5-yl)pyridinium dinitrate. Retrieved from [Link]
-
ResearchGate. (n.d.). Tautomeric forms of tetrazole. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of a New Tricyclic 3-(Tetrazol-5-yl)pyridine System from 2-(Azidomethyl)nicotinonitriles. Request PDF. Retrieved from [Link]
-
Sabinet. (2015). Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl. Retrieved from [Link]
-
ResearchGate. (2023). (PDF) 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine. Retrieved from [Link]
-
Semantic Scholar. (2024). Selective Synthesis of 3‑(1H‑Tetrazol-5‑yl)-indoles from 2H‑Azirines and Arynes. Retrieved from [Link]
-
CORA. (2022). Recent developments in the practical application of novel carboxylic acid bioisosteres. Retrieved from [Link]
-
PubChemLite. (n.d.). 3-(2h-tetrazol-5-yl)pyridine (C6H5N5). Retrieved from [Link]
-
ALFA CHEMICAL. (n.d.). cas-3250-74-6|3-(2h-tetrazol-5-yl)-pyridin. Retrieved from [Link]
-
National Center for Biotechnology Information (PMC). (n.d.). Tetrazolium Compounds: Synthesis and Applications in Medicine. Retrieved from [Link]
-
ResearchGate. (n.d.). Tetrazolone as an acid bioisostere: Application to marketed drugs containing a carboxylic acid. Request PDF. Retrieved from [Link]
-
ResearchGate. (n.d.). 1H-NMR spectra of 2-[5-(pyridin-2-yl)-1H-tetrazol-1-yl]propyl-N,N-dimethylamine(L1) in CDCl3 solvent. Retrieved from [Link]
- Google Patents. (n.d.). WO2016123028A1 - Tetrazolones as carboxylic acid bioisosteres.
-
PubMed. (n.d.). 5-substituted tetrazoles as bioisosteres of carboxylic acids. Bioisosterism and mechanistic studies on glutathione reductase inhibitors as antimalarials. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Tetrazolone as an acid bioisostere: application to marketed drugs containing a carboxylic acid. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Toxicology Excellence for Risk Assessment (TERA). (n.d.). WORKPLACE ENVIRONMENTAL EXPOSURE LEVEL. Retrieved from [Link]
-
Oakwood Chemical. (n.d.). 3-(1H-Tetrazol-5-yl)pyridine. Retrieved from [Link]
-
European Journal of Organic Chemistry. (2017). pKa values of nitrogen heterocycles in acetonitrile (MeCN), water and gas-phase basicities (GB). Retrieved from [Link]
-
ResearchGate. (n.d.). 2‐{2‐[3‐(Pyridin‐3‐yloxy)phenyl]‐2H‐tetrazol‐5‐yl}pyridine: A Highly Potent, Orally Active, Metabotropic Glutamate Subtype 5 (mGlu5) Receptor Antagonist. Retrieved from [Link]
-
National Center for Biotechnology Information (PMC). (n.d.). 3-(1H-Tetrazol-5-yl)pyridinium chloride. Retrieved from [Link]
Sources
- 1. 3-(2H-tetrazol-5-yl)pyridine | C6H5N5 | CID 151091 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. vuir.vu.edu.au [vuir.vu.edu.au]
- 4. lifechemicals.com [lifechemicals.com]
- 5. DSpace [cora.ucc.ie]
- 6. researchgate.net [researchgate.net]
- 7. 5-substituted tetrazoles as bioisosteres of carboxylic acids. Bioisosterism and mechanistic studies on glutathione reductase inhibitors as antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tetrazolone as an acid bioisostere: application to marketed drugs containing a carboxylic acid - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 3-(1H-Tetrazol-5-yl)pyridinium 3-(2H-tetrazol-5-yl)pyridinium dinitrate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. 3-(1H-Tetrazol-5-yl)pyridinium chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scielo.org.za [scielo.org.za]
- 14. de.alfa-chemical.com [de.alfa-chemical.com]
- 15. 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine [mdpi.com]
- 16. 3-(1H-Tetrazol-5-yl)pyridine [oakwoodchemical.com]
- 17. tera.org [tera.org]
- 18. PubChemLite - 3-(2h-tetrazol-5-yl)pyridine (C6H5N5) [pubchemlite.lcsb.uni.lu]
- 19. analytical.chem.ut.ee [analytical.chem.ut.ee]
- 20. researchgate.net [researchgate.net]
- 21. 2-(2-[3-(pyridin-3-yloxy)phenyl]-2H-tetrazol-5-yl) pyridine: a highly potent, orally active, metabotropic glutamate subtype 5 (mGlu5) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
